molecular formula C26H18FN5O4S B11700079 4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate

4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate

Cat. No.: B11700079
M. Wt: 515.5 g/mol
InChI Key: HZPMRYMSNGUXBF-QGOAFFKASA-N
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Description

4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazole ring, cyano groups, and a sulfonate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE typically involves multi-step organic reactions The process begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketoneSpecific reagents and catalysts, such as p-toluenesulfonic acid, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or sulfonate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOLE
  • 4-CYANO-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE
  • 2-CYANOETH-1-EN-1-YL-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE

Uniqueness

4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H18FN5O4S

Molecular Weight

515.5 g/mol

IUPAC Name

[4-[(Z)-2-(5-amino-4-cyano-1-phenylpyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C26H18FN5O4S/c1-35-24-14-17(7-12-23(24)36-37(33,34)21-10-8-19(27)9-11-21)13-18(15-28)25-22(16-29)26(30)32(31-25)20-5-3-2-4-6-20/h2-14H,30H2,1H3/b18-13+

InChI Key

HZPMRYMSNGUXBF-QGOAFFKASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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